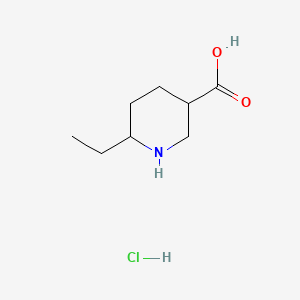

6-Ethylpiperidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18049858

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 6-ethylpiperidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

| Standard InChI Key | NSHFKYSDWHGYKG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC(CN1)C(=O)O.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-ethylpiperidine-3-carboxylic acid hydrochloride, reflects its substitution pattern:

-

Piperidine backbone: A saturated six-membered ring with one nitrogen atom.

-

Ethyl group: Positioned at C6, contributing to lipophilicity.

-

Carboxylic acid: At C3, enabling salt formation or further derivatization.

-

Hydrochloride salt: Enhances aqueous solubility via protonation of the piperidine nitrogen .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| SMILES | CCC1CCC(CN1)C(=O)O.Cl | |

| InChIKey | NSHFKYSDWHGYKG-UHFFFAOYSA-N | |

| Hydrogen Bond Donors/Acceptors | 3/3 |

Physicochemical Behavior

The hydrochloride salt form increases polarity, with a calculated logP (partition coefficient) suggesting moderate lipophilicity. Its exact melting point remains undocumented, but analogous piperidine hydrochlorides typically melt between 150–250°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are proprietary, industrial routes involve:

-

Piperidine functionalization: Ethylation at C6 via alkylation with ethyl iodide under basic conditions.

-

Carboxylic acid introduction: Oxidation of a C3 alcohol or hydrolysis of a nitrile group.

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield Optimization |

|---|---|---|---|

| 1 | C6 ethylation | Ethyl iodide, NaH, THF, 0°C→RT | Excess alkylating agent |

| 2 | C3 carboxylation | KMnO₄, H₂O, heat | pH control to avoid overoxidation |

| 3 | Hydrochloride formation | HCl (g), Et₂O | Slow acid addition |

Industrial Scalability

Continuous flow reactors and automated purification systems improve yield (>80%) and purity (>95%) . Challenges include controlling enantiomeric purity if chiral centers form during synthesis.

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. This compound serves as:

-

Intermediate for GABA analogs: Potential modulation of neurotransmitter systems .

-

Building block for kinase inhibitors: The ethyl group may enhance target binding via hydrophobic interactions .

Organic Synthesis

-

Chiral resolution: The stereocenter at C3 (if present) aids in asymmetric synthesis.

-

Ligand design: Carboxylic acid functionality allows coordination to metal catalysts .

| Aspect | Guideline |

|---|---|

| Storage | 2–8°C, desiccated, inert atmosphere |

| Disposal | Incineration following local regulations |

| Spill Management | Absorb with inert material, ventilate area |

Research Frontiers and Challenges

Unexplored Reactivity

-

Cross-coupling potential: Suzuki-Miyaura reactions at the ethyl group remain untested .

-

Biological activity screening: No published data on antimicrobial or anticancer properties exist .

Analytical Method Development

Current HPLC/LC-MS methods lack validation for this specific compound, necessitating method optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume